Cas no 1598243-91-4 (1-(2-iodo-1-propoxyethyl)-3-methoxybenzene)

1-(2-iodo-1-propoxyethyl)-3-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-iodo-1-propoxyethyl)-3-methoxybenzene
- 1598243-91-4
- EN300-1134442
-
- インチ: 1S/C12H17IO2/c1-3-7-15-12(9-13)10-5-4-6-11(8-10)14-2/h4-6,8,12H,3,7,9H2,1-2H3
- InChIKey: WHJTWTCJJAAVHA-UHFFFAOYSA-N
- ほほえんだ: ICC(C1C=CC=C(C=1)OC)OCCC
計算された属性
- せいみつぶんしりょう: 320.02733g/mol
- どういたいしつりょう: 320.02733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 18.5Ų
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134442-1g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1134442-0.05g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1134442-5.0g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1134442-0.25g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1134442-1.0g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1134442-0.5g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1134442-2.5g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1134442-5g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 95% | 5g |
$2443.0 | 2023-10-26 | |
Enamine | EN300-1134442-10.0g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1134442-0.1g |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene |
1598243-91-4 | 95% | 0.1g |
$741.0 | 2023-10-26 |
1-(2-iodo-1-propoxyethyl)-3-methoxybenzene 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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5. Book reviews
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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8. Back matter
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
1-(2-iodo-1-propoxyethyl)-3-methoxybenzeneに関する追加情報
Introduction to 1-(2-Iodo-1-Propoxyethyl)-3-Methoxybenzene (CAS No. 1598243-91-4)
The compound 1-(2-Iodo-1-propoxyethyl)-3-methoxybenzene, identified by the CAS registry number CAS No. 1598243-91-4, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique substitution pattern, featuring an iodo group at the second position of a propoxyethyl chain attached to a benzene ring, which also bears a methoxy group at the third position. The combination of these functional groups makes this compound a valuable substrate for further chemical modifications and reactions.
Recent advancements in synthetic chemistry have highlighted the importance of such compounds in the development of novel materials and drugs. For instance, the presence of an iodo group in 1-(2-Iodo-1-propoxyethyl)-3-methoxybenzene renders it highly reactive in nucleophilic substitution reactions, making it an ideal precursor for the synthesis of diverse organic molecules. This property has been exploited in the creation of advanced materials with tailored electronic properties, as well as in drug design where precise control over molecular interactions is crucial.
In terms of synthesis, 1-(2-Iodo-1-propoxyethyl)-3-methoxybenzene can be prepared through a variety of methods, including Friedel-Crafts alkylation and subsequent iodination. These methods have been optimized in recent studies to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern pharmaceutical and industrial applications. The methoxy group at the third position of the benzene ring contributes to increased solubility and stability, which are critical factors in both laboratory research and large-scale production.
The structural features of this compound also make it a promising candidate for use in polymer science. The propoxyethyl chain introduces flexibility into the molecule, which can be advantageous in creating polymers with improved mechanical properties. Recent research has demonstrated that incorporating such functional groups into polymer backbones can lead to materials with enhanced thermal stability and mechanical durability, opening new avenues for applications in high-performance polymers.
Beyond its material science applications, 1-(2-Iodo-1-propoxyethyl)-3-methoxybenzene has shown potential in medicinal chemistry. The methoxy group is known to influence pharmacokinetic properties such as absorption and metabolism, making this compound a valuable tool in drug design. Researchers have explored its use as a building block for bioactive molecules targeting various therapeutic areas, including cancer and inflammation.
In conclusion, 1-(2-Iodo-1-propoxyethyl)-3-methoxybenzene (CAS No. 1598243-91-4) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and functional groups make it an essential component in modern chemical research and development. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
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